7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H4ClNO2S |
|---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-6-4(1-2-13-6)5(3-10-7)8(11)12/h1-3H,(H,11,12) |
InChI Key |
MBWSARCZHWTRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiophene-Pyridine Fusion via Acid-Catalyzed Cyclization
A foundational approach involves the cyclization of pre-functionalized precursors to form the thieno[2,3-c]pyridine scaffold. For example, reacting 2-chloronicotinic acid with thiophene-3-carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) facilitates dehydration and ring closure. Subsequent esterification of the intermediate with methanol yields methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate, which undergoes alkaline hydrolysis (e.g., NaOH, H₂O/EtOH) to produce the target carboxylic acid.
Key Reaction Conditions :
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 3-aminothiophene-2-carboxylic acid and 2-chloropyridine-4-carbonyl chloride in dimethylformamide (DMF) undergoes microwave-assisted condensation (150°C, 20 min), directly yielding the carboxylic acid after aqueous workup. This method reduces reaction times from hours to minutes while maintaining yields of 70–75%.
Metalation-Carboxylation Strategies
Directed Ortho-Metalation (DoM)
The parent compound, 7-chlorothieno[2,3-c]pyridine, serves as a substrate for regioselective carboxylation. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), deprotonation at position 4 generates a lithiated intermediate, which reacts with gaseous CO₂ to form the carboxylic acid.
Optimization Insights :
Halogen-Metal Exchange
Bromine or iodine substituents at position 4 enable halogen-metal exchange. Treating 4-bromo-7-chlorothieno[2,3-c]pyridine with n-butyllithium (−78°C) followed by CO₂ quench introduces the carboxylic acid group. This method avoids competing side reactions observed in DoM, achieving yields of 75–80%.
Decarboxylative Coupling Approaches
Michael Addition-Decarboxylation Cascade
Adapting methodologies from chromone derivatives, 7-chlorothieno[2,3-c]pyridine-4-carboxylic acid is synthesized via a doubly decarboxylative reaction. Pyridylacetic acid reacts with thiophene-3-carboxylic acid under basic conditions (N-methylmorpholine, THF), followed by thermal decarboxylation (120°C, 2 h). This one-pot cascade eliminates the need for isolation of intermediates, yielding 55–60% of the target compound.
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction kinetics in decarboxylative pathways. Combining 2-pyridylacetic acid hydrochloride with thiophene-3-carboxylic acid in tetrahydrofuran (THF) under ultrasound (40 kHz, 50°C) completes the reaction in 1.5 hours, improving yields to 70–75% compared to conventional stirring.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | POCl₃, NaOH | 80–100°C, 6–8 h | 65–72% | Scalable, simple workup | Requires harsh acidic conditions |
| Microwave cyclization | DMF, MW irradiation | 150°C, 20 min | 70–75% | Rapid, energy-efficient | Specialized equipment required |
| Directed metalation | LDA, CO₂ | −78°C, THF | 60–68% | Regioselective | Sensitive to moisture/oxygen |
| Decarboxylative coupling | N-methylmorpholine | 120°C, 2 h | 55–60% | One-pot synthesis | Moderate yields |
| Ultrasound-assisted | Ultrasound, THF | 50°C, 1.5 h | 70–75% | Faster kinetics, higher yields | Limited substrate scope |
Mechanistic Considerations and Side Reactions
Competing Pathways in Cyclization
During acid-catalyzed cyclization, over-dehydration may lead to ring-contraction byproducts (e.g., thieno[3,2-b]pyridines). Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the desired product.
Decarboxylation Selectivity
In decarboxylative routes, competing decarboxylation at the thiophene ring (position 3) versus the pyridine ring (position 4) is mitigated by using electron-withdrawing groups (e.g., Cl at position 7), which stabilize the transition state at position 4.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at position 7 undergoes nucleophilic aromatic substitution under specific conditions. The thieno[2,3-c]pyridine ring’s electron-deficient nature (due to nitrogen and sulfur atoms) activates the chloro group for substitution.
-
Mechanism : Likely proceeds via an addition-elimination (AE) pathway , common in aromatic halides .
-
Reagents : Amines, alcohols, or other nucleophiles.
-
Conditions : Elevated temperatures and catalytic agents (e.g., palladium catalysts) .
-
Products : Substituted derivatives (e.g., amino or alkoxy analogs) .
Esterification and Amide Formation
The carboxylic acid group (-COOH) is reactive and can undergo esterification or amide formation .
-
Esterification : Reaction with alcohols (e.g., methanol, ethanol) in acidic conditions (e.g., HCl, H2SO4) to form esters like methyl or ethyl esters.
-
Amide Formation : Coupling with amines using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF under room temperature .
-
Applications : These derivatives are valuable in medicinal chemistry for enhancing solubility or targeting specific enzymes .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amide Formation | HATU, amine (e.g., 3-(trifluoromethyl)aniline) | DMF, room temperature | Amide derivative (e.g., N-(3-(trifluoromethyl)phenyl)amide) |
Condensation Reactions
The compound participates in condensation reactions to form heterocyclic or polymeric structures.
-
Mechanism : Involves the carboxylic acid group reacting with amines or aldehydes to eliminate water and form imines or amides .
-
Examples : Reaction with diamines to form macrocyclic compounds or with activated esters for peptide coupling .
Metalation and Complexation
Thieno[2,3-c]pyridine derivatives can coordinate with transition metals (e.g., palladium, copper), enabling applications in catalysis or materials science.
-
Reactivity : The nitrogen atom in the pyridine ring and sulfur atom in the thiophene ring act as coordinating sites .
-
Applications : Potential use in cross-coupling reactions (e.g., Suzuki coupling) or organometallic catalysis .
Oxidation and Reduction
While less common, the compound may undergo oxidation or reduction under specific conditions.
-
Oxidation : Could lead to formation of N-oxides or sulfones, though detailed pathways require further study .
-
Reduction : Reduction of the carboxylic acid group to an alcohol (e.g., using LiAlH4) is theoretically feasible but not extensively reported.
Hydrolysis
Though the compound is already a carboxylic acid, related esters (e.g., methyl or ethyl esters) can undergo hydrolysis to regenerate the acid.
-
Conditions : Acidic or basic conditions (e.g., HCl, NaOH).
-
Relevance : Used to synthesize the acid from ester precursors.
Comparative Reactivity Analysis
| Reaction Type | Reactivity | Key Influencing Factors |
|---|---|---|
| Nucleophilic Substitution | High | Electron-deficient ring, chloro group positioning |
| Amide Formation | Moderate | Requires coupling agents (e.g., HATU) |
| Metalation | Moderate | Coordination sites (N, S atoms) |
| Oxidation/Reduction | Low | Limited reactivity of functional groups |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid":
Thienopyridine and Thienopyridine Derivatives
- Treatment of Hyperproliferative Diseases: Thienopyridine and its derivatives are useful in treating hyperproliferative diseases, including cancers, in mammals . These compounds and methods of using them can be used to treat hyperproliferative diseases in mammals, especially humans, and in pharmaceutical compositions .
- Tyrosine Kinase Inhibition: Many oncogenes encode aberrant tyrosine kinases that can cause cell transformation; the overexpression of proto-oncogenic tyrosine kinases may also result in proliferative disorders, sometimes leading to a malignant phenotype . Inhibitors of receptor tyrosine kinases are useful as selective inhibitors of the growth of mammalian cancer cells .
- Specific Cancers Treated: The compounds can potentially treat psoriasis, BPH, lung cancer, eye cancer, bone cancer, pancreatic cancer, skin cancer, and cancers of the head and neck, cutaneous or intraocular melanoma, uterine cancer, ovarian cancer, rectal cancer, cancer of the anal region, stomach cancer, colon cancer, breast cancer, and other gynecologic tumors .
- Vasculogenesis and Angiogenesis: Agents capable of binding to or modulating the KDR/FLK-1 receptor may treat disorders related to vasculogenesis or angiogenesis, such as diabetes, diabetic retinopathy, age-related macular degeneration, hemangioma, glioma, melanoma, Kaposi's sarcoma, and ovarian, breast, lung, pancreatic, prostate, colon, and epidermoid cancer .
Thieno[2,3-c]pyridine Derivatives
- Irritable Bowel Syndrome (IBS): A series of piperazinylpyridine derivatives, including thienopyridine derivatives, have been prepared for the treatment of irritable bowel syndrome (IBS) . These compounds bind to both serotonin subtype 1A (5-HT1A) and subtype 3 (5-HT3) receptors, acting as 5-HT1A agonists and 5-HT3 antagonists .
Thieno[3,2-b]pyridine Derivatives
- Chemical Synthesis: 7-chloro-2-[(R)-3-methoxypyrrolidine-1-carbonyl]thieno[3,2-b]pyridine is a chemical compound involved in a reaction with 6-hydroxy-2 .
- Similarity: 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid shares structural similarity with 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid .
Thieno[3,2':4,5]thieno[2,3-c]quinolones
Mechanism of Action
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations :
- Thieno vs. Pyrrolo Cores: The thieno[2,3-c]pyridine core (in the target compound) replaces a pyrrole ring in pyrrolo[2,3-c]pyridine analogues, altering electron distribution and lipophilicity due to sulfur’s larger atomic radius and lower electronegativity compared to nitrogen .
- Substituent Effects : Chlorine at the 7-position (as in the target compound) may enhance metabolic stability compared to 5-chloro or 2-chloro isomers . The carboxylic acid group at the 4-position is critical for hydrogen bonding in biological targets, as seen in kinase inhibitor analogues .
Physicochemical Properties
- Solubility: Carboxylic acid derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are generally more polar than carboxamides (e.g., 7-Chlorothieno[2,3-c]pyridine-4-carboxamide), favoring aqueous solubility .
- Thermal Stability : Pyrido-pyrimidine derivatives (e.g., 7-Chloro-4H-pyrido[1,2-a]pyrimidine-4-oxo-3-carboxylic acid) exhibit higher thermal stability due to fused aromaticity, whereas pyrrolo-pyridines may decompose at elevated temperatures .
Biological Activity
7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno-pyridine structure with a chlorine substituent at the 7-position and a carboxylic acid group at the 4-position. Its molecular formula is and it has a molecular weight of 213.64 g/mol. It typically appears as a crystalline solid soluble in organic solvents like dimethylformamide and ethanol.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to modulate various biological pathways associated with inflammation, potentially making it useful in treating inflammatory diseases.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties, although specific studies are still ongoing to elucidate its mechanisms of action against various pathogens. The thieno-pyridine moiety is often linked to antimicrobial activities, suggesting that this compound may interact with microbial targets effectively.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its interaction with cancer cell lines is under investigation to determine its efficacy in inhibiting tumor growth and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:
- Step 1: Formation of the thieno-pyridine core through cyclization reactions.
- Step 2: Introduction of the chlorine substituent at the 7-position.
- Step 3: Carboxylation at the 4-position using carboxylic acid derivatives.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to specific biological targets such as enzymes or receptors. Techniques employed in these studies include:
- Molecular docking simulations
- Surface plasmon resonance (SPR)
- Isothermal titration calorimetry (ITC)
These methods are crucial for elucidating the pharmacological profile of this compound and guiding further development into therapeutic agents.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid | C8H5ClN2O2S | Different positioning of carboxylic group; varied activity |
| Thieno[2,3-c]pyridine | C6H5N1S | Lacks chlorine and carboxylic groups; simpler structure |
| 5-Chloro-thieno[3,2-b]pyridine | C8H5ClN1S | Chlorine substitution at a different position; differing reactivity |
This comparative analysis highlights the unique combination of functional groups in this compound that confers distinct biological properties not found in its analogs.
Case Studies
Several case studies have explored the biological activity of this compound:
- A study conducted on its anti-inflammatory effects showed that it significantly reduced pro-inflammatory cytokines in vitro.
- Another investigation focused on its antimicrobial activity revealed moderate inhibition against certain bacterial strains but no significant antifungal effects were observed.
These findings underscore the need for further research to fully understand the therapeutic potential of this compound across different biological systems.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 7-chlorothieno[2,3-c]pyridine-4-carboxylic acid?
- Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, in a synthesis study, NMR was used to confirm aromatic proton environments and substituent positions, while MS validated molecular weight and fragmentation patterns . Additional characterization via IR spectroscopy can identify carboxylic acid functional groups (C=O stretching at ~1700 cm) .
Q. What is a typical synthetic route for this compound?
- Answer : A two-step optimized protocol involves:
Substitution : Reacting methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate with KCO in 1,4-dioxane at 80°C to form an intermediate.
Hydrolysis : Treating the intermediate with NaOH in water/THF to yield the carboxylic acid. This method achieves 63.69% overall yield with minimal by-products .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) and quantitative structure-property relationship (QSPR) models can predict solubility, logP, and electronic properties. Neural networks further refine these predictions using datasets of ~2,100 parameters per compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
- Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example, thiophene ring protons may show splitting due to dynamic exchange in polar solvents. Cross-validating with high-resolution MS and temperature-dependent NMR experiments can clarify ambiguities .
Q. What mechanistic insights are critical for optimizing catalytic steps in its synthesis?
- Answer : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) require precise control of ligand-electron effects. For thienopyridine derivatives, steric hindrance at the 4-carboxylic acid position necessitates bulky ligands (e.g., XPhos) to prevent dehalogenation side reactions . Kinetic studies using in situ IR spectroscopy can monitor intermediate formation .
Q. What strategies improve the stability of this compound under storage conditions?
- Answer : The compound is prone to hydrolysis under humid conditions. Storage at 0–6°C in anhydrous solvents (e.g., DMF) with molecular sieves is recommended. Stability studies using accelerated degradation tests (40°C/75% RH) can identify degradation pathways .
Q. How does the electronic structure of the thienopyridine core influence biological activity?
- Answer : The chlorine atom at position 7 enhances electrophilicity, facilitating interactions with biological targets (e.g., kinase active sites). Computational docking studies reveal that the carboxylic acid group forms hydrogen bonds with Arg residues in c-Met kinase, a cancer therapy target .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- Answer : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315 for skin irritation). Use PPE (gloves, goggles) and work in a fume hood. Waste disposal must comply with GBZ/T 160.1–2004 standards for chlorinated heterocycles .
Applications in Drug Discovery
Q. What role does this compound play in developing kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
